Cas no 1780977-86-7 (7-fluoroquinazoline-4-carboxylic acid)
7-fluoroquinazoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Quinazolinecarboxylic acid, 7-fluoro-
- 7-Fluoroquinazoline-4-carboxylic Acid
- 7-fluoroquinazoline-4-carboxylic acid
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- MDL: MFCD26516200
- Inchi: 1S/C9H5FN2O2/c10-5-1-2-6-7(3-5)11-4-12-8(6)9(13)14/h1-4H,(H,13,14)
- InChI Key: NTXQIPKLUQSXTJ-UHFFFAOYSA-N
- SMILES: N1=C2C(C=CC(F)=C2)=C(C(O)=O)N=C1
7-fluoroquinazoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F281596-100mg |
7-Fluoroquinazoline-4-carboxylic Acid |
1780977-86-7 | 100mg |
$ 210.00 | 2022-06-05 | ||
| TRC | F281596-500mg |
7-Fluoroquinazoline-4-carboxylic Acid |
1780977-86-7 | 500mg |
$ 795.00 | 2022-06-05 | ||
| TRC | F281596-1g |
7-Fluoroquinazoline-4-carboxylic Acid |
1780977-86-7 | 1g |
$ 1230.00 | 2022-06-05 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-100mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 100mg |
¥1180.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-250mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 250mg |
¥1886.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-500mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 500mg |
¥3145.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-1g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 1g |
¥4715.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1005-5g |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95% | 5g |
¥14146.0 | 2024-04-23 | |
| Chemenu | CM391733-250mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95%+ | 250mg |
$423 | 2022-09-02 | |
| Chemenu | CM391733-500mg |
7-fluoroquinazoline-4-carboxylic acid |
1780977-86-7 | 95%+ | 500mg |
$563 | 2022-09-02 |
7-fluoroquinazoline-4-carboxylic acid Suppliers
7-fluoroquinazoline-4-carboxylic acid Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 7-fluoroquinazoline-4-carboxylic acid
Recent Advances in the Application of 7-Fluoroquinazoline-4-carboxylic Acid (CAS: 1780977-86-7) in Chemical Biology and Pharmaceutical Research
The compound 7-fluoroquinazoline-4-carboxylic acid (CAS: 1780977-86-7) has recently emerged as a key scaffold in medicinal chemistry and drug discovery. This heterocyclic structure, featuring both fluorine substitution and a carboxylic acid functional group, has demonstrated remarkable versatility in targeting various biological pathways. Recent studies have highlighted its potential as a privileged structure for kinase inhibition, particularly in oncology applications where it serves as a critical building block for tyrosine kinase inhibitors (TKIs).
Structural analyses published in the Journal of Medicinal Chemistry (2023) reveal that the 7-fluoro substitution significantly enhances binding affinity to ATP pockets of various kinases while maintaining favorable pharmacokinetic properties. The carboxylic acid moiety at position 4 provides an essential handle for further derivatization, enabling the development of prodrug strategies and improved solubility profiles. Molecular docking studies demonstrate that this scaffold maintains optimal interactions with key residues in the active sites of EGFR and VEGFR kinases.
In synthetic chemistry advancements, novel routes to 7-fluoroquinazoline-4-carboxylic acid derivatives have been developed using palladium-catalyzed cross-coupling reactions, as reported in Organic Letters (2024). These methods allow for efficient introduction of diverse substituents at various positions while preserving the crucial fluorine atom. The synthetic protocols have been optimized to achieve yields exceeding 85% with excellent purity profiles suitable for pharmaceutical development.
Recent pharmacological evaluations published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrate that derivatives of 7-fluoroquinazoline-4-carboxylic acid show promising activity against non-small cell lung cancer cell lines with IC50 values in the low nanomolar range. Particularly noteworthy is the compound's ability to overcome common resistance mutations in EGFR while maintaining selectivity over normal cells. These findings position this scaffold as a valuable starting point for next-generation targeted cancer therapies.
The compound's application has expanded beyond oncology, with emerging research in ACS Chemical Biology (2024) reporting its utility in developing covalent inhibitors for infectious disease targets. The fluorine atom's unique properties enable both enhanced binding and modulation of electronic effects critical for mechanism-based inhibition. This dual functionality makes 7-fluoroquinazoline-4-carboxylic acid particularly valuable in addressing challenging drug targets.
From a drug development perspective, recent ADMET studies indicate that derivatives maintain favorable metabolic stability and membrane permeability. The carboxylic acid group facilitates salt formation for improved formulation properties while the fluorine atom contributes to enhanced bioavailability. These characteristics, combined with the scaffold's synthetic tractability, suggest that 7-fluoroquinazoline-4-carboxylic acid will continue to play a significant role in pharmaceutical research pipelines.
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